molecular formula C22H17BrN2O3 B2457812 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922061-01-6

4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2457812
CAS No.: 922061-01-6
M. Wt: 437.293
InChI Key: UKDSHKFRKAIQDY-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a complex organic molecule. It contains a bromine atom (hence the ‘bromo’ in the name), two methyl groups (which are the ‘-CH3’ groups attached to the carbon atoms at positions 8 and 10), and an amide group (which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom). The ‘dibenzo[b,f][1,4]oxazepin’ part of the name suggests that the compound contains a fused ring system, which includes two benzene rings and an oxazepine ring .


Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such complex molecules involves multiple steps, each requiring specific reagents and reaction conditions. The bromine atom, for example, could be introduced via a halogenation reaction, while the amide group could be formed via a reaction between a carboxylic acid and an amine .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex, with a fused ring system and several functional groups. The presence of the bromine atom and the amide group will have a significant impact on the molecule’s physical and chemical properties, including its reactivity, polarity, and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as the presence of a bromine atom and an amide group, the size and complexity of the molecule, and the specific arrangement of its atoms all contribute to its properties. These could include its melting and boiling points, solubility, stability, and reactivity .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As a general rule, handling of chemical substances should always be done with appropriate safety measures in place, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The study and application of complex organic molecules like this one are ongoing areas of research in chemistry. Such compounds can have a wide range of potential uses, from pharmaceuticals to materials science. Future research could involve exploring the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

4-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-3-9-20-18(11-13)25(2)22(27)17-12-16(8-10-19(17)28-20)24-21(26)14-4-6-15(23)7-5-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDSHKFRKAIQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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